molecular formula C10H10N2O B8557256 4-Methoxy-2-methylquinazoline

4-Methoxy-2-methylquinazoline

Cat. No.: B8557256
M. Wt: 174.20 g/mol
InChI Key: YXQXYXXISMKTOX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinazoline core with a methyl group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylquinazoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with methyl formate under acidic conditions can yield this compound. Another method involves the use of anthranilic acid derivatives, which undergo cyclization with suitable reagents to form the quinazoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups .

Scientific Research Applications

4-Methoxy-2-methylquinazoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure but without the methyl and methoxy substituents.

    2-Methylquinazoline: Similar to 4-Methoxy-2-methylquinazoline but lacks the methoxy group.

    4-Methoxyquinazoline: Similar to this compound but lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both the methyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3

InChI Key

YXQXYXXISMKTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OC

Origin of Product

United States

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